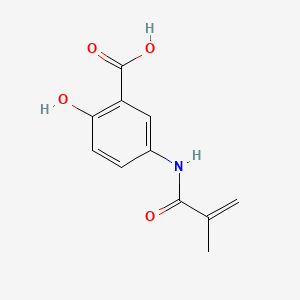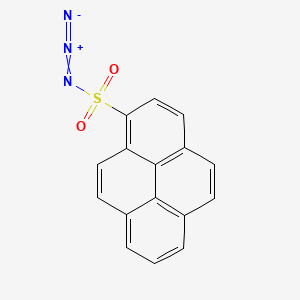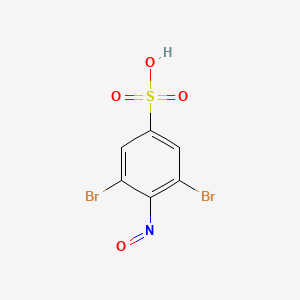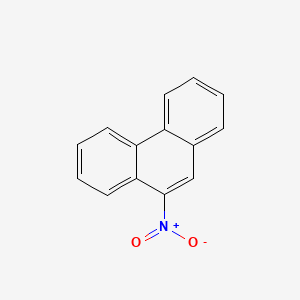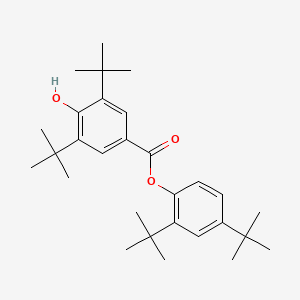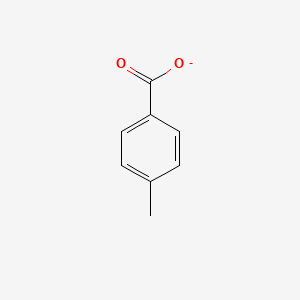
p-Toluate
描述
p-Toluate, also known as para-toluate or 4-methylbenzoate, is a chemical compound with the molecular formula C8H7O2. It is a derivative of benzoic acid where a methyl group is substituted at the para position of the benzene ring. This compound is commonly found as a white crystalline solid and is sparingly soluble in water but soluble in organic solvents like acetone .
准备方法
Synthetic Routes and Reaction Conditions: p-Toluate can be synthesized through various methods. One common laboratory route involves the oxidation of p-cymene with nitric acid . Another method includes the esterification of p-toluic acid with alcohols in the presence of acid catalysts. For example, tert-butyl this compound can be prepared by reacting p-toluoyl chloride with tert-butyl alcohol in the presence of n-butyllithium .
Industrial Production Methods: Industrially, this compound is produced as an intermediate in the conversion of p-xylene to terephthalic acid, a key component in the manufacture of polyethylene terephthalate (PET). This process involves the oxidation of p-xylene to p-toluic acid, followed by further oxidation to terephthalic acid .
化学反应分析
Types of Reactions: p-Toluate undergoes various chemical reactions, including:
Reduction: It can be reduced to p-toluic acid using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the methyl group can be further functionalized.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Acid catalysts for esterification reactions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: p-Toluic acid.
Esterification: Various esters like methyl this compound and tert-butyl this compound.
科学研究应用
p-Toluate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of terephthalic acid, which is crucial for producing PET.
Biology: this compound is studied for its biodegradation properties.
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential therapeutic applications.
Industry: this compound is used in the production of anticorrosive additives, colorants, dyestuffs, and paints.
作用机制
The mechanism of action of p-toluate involves its interaction with specific enzymes and molecular pathways. For instance, in biodegradation, this compound is oxidized by ring-hydroxylating dioxygenases, leading to the formation of intermediates like terephthalate and phthalate . These intermediates are further degraded by other enzymes, ultimately leading to the breakdown of the compound.
相似化合物的比较
- o-Toluate (2-methylbenzoate)
- m-Toluate (3-methylbenzoate)
- Benzoate (benzoic acid)
Comparison:
- o-Toluate and m-Toluate: These compounds differ in the position of the methyl group on the benzene ring. While p-toluate has the methyl group at the para position, o-toluate and m-toluate have it at the ortho and meta positions, respectively. This positional difference affects their chemical reactivity and physical properties .
- Benzoate: Unlike this compound, benzoate lacks the methyl group, making it less hydrophobic. The presence of the methyl group in this compound increases its hydrophobicity and affects its solubility and reactivity .
This compound stands out due to its specific position of the methyl group, which influences its chemical behavior and applications, particularly in the production of terephthalic acid and its role in biodegradation processes.
属性
IUPAC Name |
4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBBFKOUUSUDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199201 | |
| Record name | Benzoic acid, 4-methyl-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-31-0 | |
| Record name | Benzoic acid, 4-methyl-, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-methyl-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
